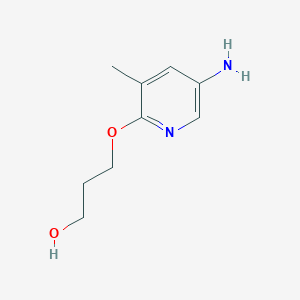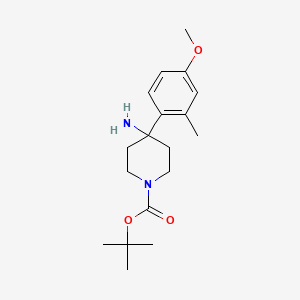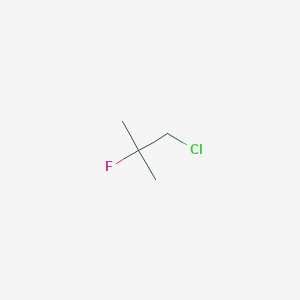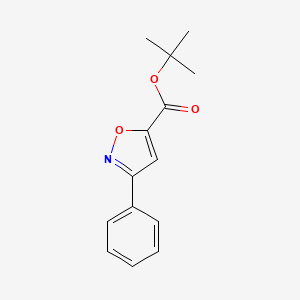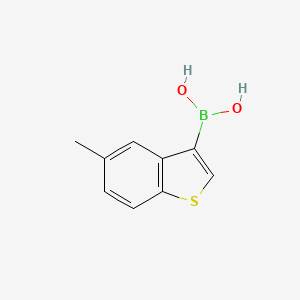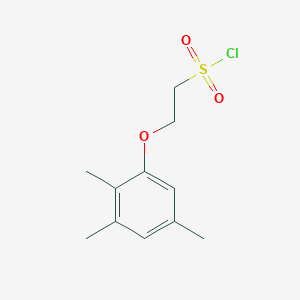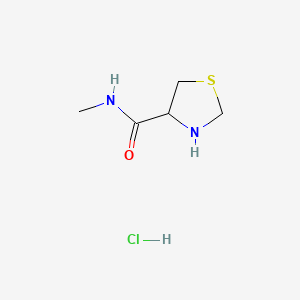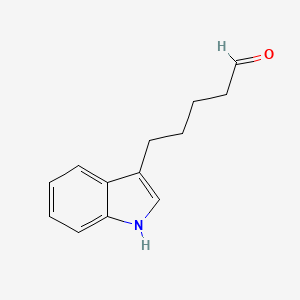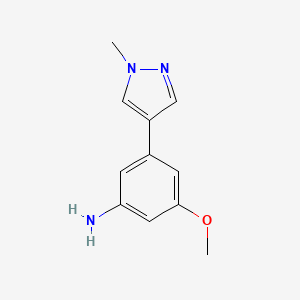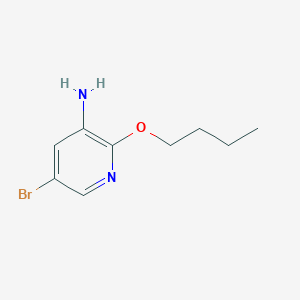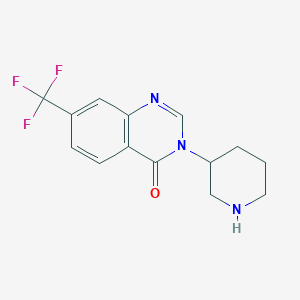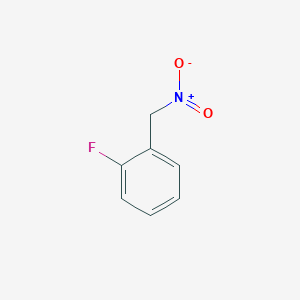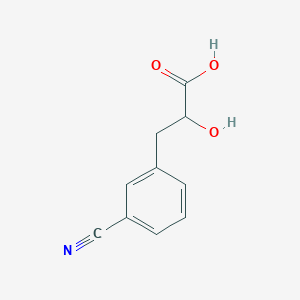
3-(3-Cyanophenyl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyanophenyl)-2-hydroxypropanoic acid is an organic compound that features a cyanophenyl group attached to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-cyanobenzaldehyde with glycine in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Cyanophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-(3-Cyanophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Aminophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(3-Cyanophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Cyanophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interact with receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Cyanophenyl)-2-hydroxypropanoic acid
- 3-(3-Cyanophenyl)-2-oxopropanoic acid
- 3-(3-Aminophenyl)-2-hydroxypropanoic acid
Uniqueness
3-(3-Cyanophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a cyanophenyl group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
3-(3-cyanophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9NO3/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9,12H,5H2,(H,13,14) |
Clé InChI |
FONYRCHEMMGXTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


